
3-(3-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
“3-(3-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1049696-27-6 . It has a molecular weight of 201.7 and its IUPAC name is 3-(3-methoxyphenyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,3,5,7,11H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point of 108-110 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Chemical Reactivity and Mechanism Studies Research on the reactivity of compounds related to 3-(3-Methoxyphenyl)propan-1-amine hydrochloride has provided insights into their chemical behavior. For example, the kinetics and mechanisms of reactions involving similar compounds have been extensively studied. These studies reveal how these compounds interact with amines, elucidating the formation of intermediates and the influence of different substituents on reaction rates. Such research contributes to our understanding of fundamental organic reactions and their applications in synthesis and drug design (Castro et al., 2001).
Pharmacological Investigations Compounds structurally related to this compound have been examined for various pharmacological effects. For instance, derivatives have been studied for their potential as coronary vasodilators and their application in conditions such as angina pectoris. However, clinical evaluations have emphasized the importance of controlled studies and objective criteria in assessing drug efficacy (Sandler, 1960).
Synthetic Applications The synthesis of compounds like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a core structure with this compound, demonstrates the versatility of these compounds in medicinal chemistry. These compounds are synthesized via Mannich reactions and explored for their cytotoxic potential, highlighting the continuous search for new therapeutic agents (Mete et al., 2007).
Neurochemical Studies Research on the metabolism of amine compounds in the human body, including studies on cerebrospinal fluid, has provided valuable insights into neurochemical processes. Understanding the dynamics of amine metabolites like 3-Methoxy-4-hydroxyphenylglycol (MHPG) in neurological conditions can enhance our knowledge of brain function and its implications in psychiatric disorders (Post et al., 1973).
Photophysical Properties The study of the photoreaction of compounds related to this compound with electron donors has broadened our understanding of their photophysical properties. These investigations contribute to fields like photochemistry and the development of photo-responsive materials (Hasegawa et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various biochemical reactions
Cellular Effects
It is known that the compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .
Molecular Mechanism
It is known to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that the compound can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Metabolic Pathways
It is known that the compound is a major extracellular metabolite of dopamine .
Properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,3,5,7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTELITSVDBYVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


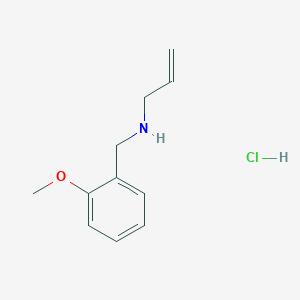
![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
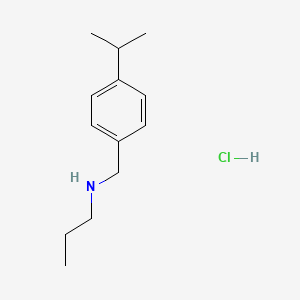
amine hydrochloride](/img/structure/B3077828.png)
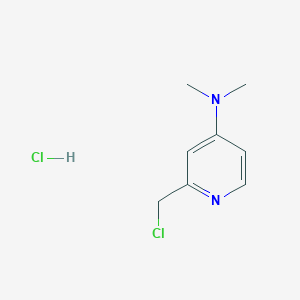
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
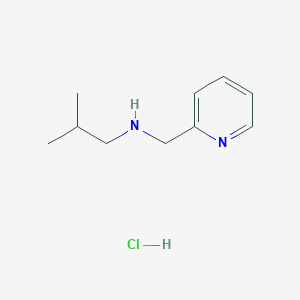
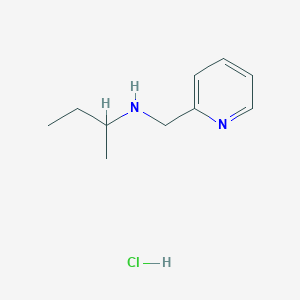
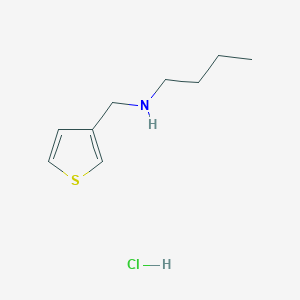
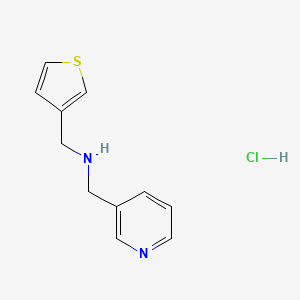
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
